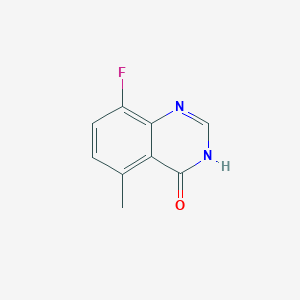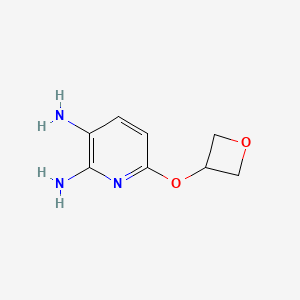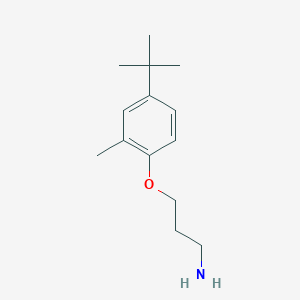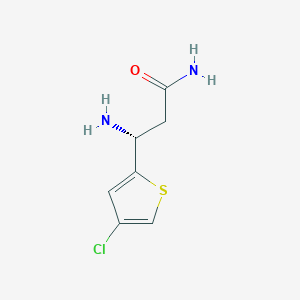
1-amino-N'-hydroxycyclohexane-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-N’-hydroxycyclohexane-1-carboximidamide is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxy group, and a carboximidamide group attached to a cyclohexane ring. It is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
The synthesis of 1-amino-N’-hydroxycyclohexane-1-carboximidamide involves several steps. One common method includes the selective transformation of functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate . This process involves specific reaction conditions and reagents to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
1-Amino-N’-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Aplicaciones Científicas De Investigación
1-Amino-N’-hydroxycyclohexane-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers use it to study enzyme interactions and protein modifications.
Industry: This compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-amino-N’-hydroxycyclohexane-1-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Amino-N’-hydroxycyclohexane-1-carboximidamide can be compared with similar compounds such as 1-amino-4-ethyl-N’-hydroxycyclohexane-1-carboximidamide. While both compounds share a similar core structure, the presence of different substituents (e.g., ethyl group) can lead to variations in their chemical properties and reactivity. This uniqueness makes 1-amino-N’-hydroxycyclohexane-1-carboximidamide valuable for specific research applications .
Conclusion
1-Amino-N’-hydroxycyclohexane-1-carboximidamide is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C7H15N3O |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-amino-N'-hydroxycyclohexane-1-carboximidamide |
InChI |
InChI=1S/C7H15N3O/c8-6(10-11)7(9)4-2-1-3-5-7/h11H,1-5,9H2,(H2,8,10) |
Clave InChI |
QCPHXTGCAVVFRV-UHFFFAOYSA-N |
SMILES isomérico |
C1CCC(CC1)(/C(=N/O)/N)N |
SMILES canónico |
C1CCC(CC1)(C(=NO)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine](/img/structure/B13305745.png)


amine](/img/structure/B13305766.png)



![Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate](/img/structure/B13305783.png)



